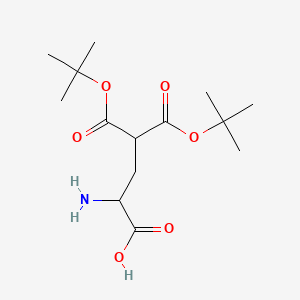

gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester

Description

gamma-Carboxyglutamic acid (Gla) is a post-translationally modified amino acid critical for calcium-dependent protein functions, such as blood coagulation (e.g., prothrombin ) and vascular calcification inhibition (e.g., matrix Gla protein ). The synthetic derivative gamma-carboxyglutamic acid gamma,gamma-di-t-butyl ester (CAS 56877-44-2) is a protected form of Gla where the γ-carboxyl groups are esterified with bulky tert-butyl groups. This modification stabilizes the compound during organic synthesis, particularly in peptide design, by preventing unwanted side reactions at the carboxylate sites . Its primary applications include studying Ca²⁺-mediated peptide self-assembly and mimicking Gla-containing proteins in structural biology .

Properties

IUPAC Name |

2-amino-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)8(7-9(15)10(16)17)12(19)21-14(4,5)6/h8-9H,7,15H2,1-6H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYDDDZJFUWBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676278 | |

| Record name | 2-Amino-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56877-44-2 | |

| Record name | 2-Amino-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester plays a crucial role in biochemical reactions due to its ability to bind metal ions. This property is essential for the function of various proteins, particularly those involved in blood coagulation. The compound interacts with enzymes such as prothrombin, Factor X, Factor IX, and Factor VII, which are all vitamin K-dependent proteins. These interactions are vital for the proper functioning of the coagulation cascade, as gamma-carboxyglutamic acid residues in these proteins bind calcium ions, facilitating their activation and function.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind metal ions affects the activity of proteins involved in these processes. For instance, in blood coagulation, the binding of calcium ions by gamma-carboxyglutamic acid residues is crucial for the activation of coagulation factors, which in turn regulate gene expression and cellular responses to injury.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with metal ions and proteins. The compound’s gamma-carboxyglutamic acid residues bind calcium ions, which are essential for the structural integrity and function of various proteins. This binding facilitates the formation of intramolecular and intermolecular bridges, stabilizing protein conformations and enabling their interactions with other biomolecules. Additionally, the compound’s interaction with vitamin K-dependent carboxylase enzymes is critical for its post-translational modification, which is necessary for its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its activity may decrease over extended periods. Long-term studies have shown that the compound can maintain its ability to bind metal ions and interact with proteins, although some degradation may occur, affecting its overall efficacy.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively enhances the activity of vitamin K-dependent proteins, improving blood coagulation and other related processes. At higher doses, the compound may exhibit toxic effects, including impaired coagulation and potential bleeding disorders. These threshold effects highlight the importance of precise dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to vitamin K-dependent carboxylation. The compound interacts with hepatic carboxylase enzymes, which catalyze the post-translational modification of glutamic acid residues to gamma-carboxyglutamic acid. This modification is essential for the biological activity of various proteins, particularly those involved in blood coagulation. The compound’s role in these pathways underscores its importance in maintaining proper metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to areas where it can exert its effects, such as sites of injury or areas requiring enhanced coagulation. The compound’s ability to bind metal ions also influences its distribution, as it can accumulate in regions with high calcium ion concentrations.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to areas such as the endoplasmic reticulum and Golgi apparatus, where it interacts with carboxylase enzymes. These interactions are crucial for the compound’s role in protein modification and function, highlighting its importance in maintaining cellular homeostasis.

Biological Activity

Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester (Gla-OtBu) is a derivative of gamma-carboxyglutamic acid (Gla), an uncommon amino acid known for its significant role in various biological processes, particularly in blood coagulation. This article explores the biological activity of Gla-OtBu, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.

Gla-OtBu is characterized by its ability to bind metal ions, particularly calcium, which is crucial for the function of vitamin K-dependent proteins. This property enhances the activity of proteins involved in blood coagulation, such as prothrombin and Factors VII, IX, and X. The gamma-carboxyglutamyl residues formed by Gla-OtBu facilitate these proteins' interactions with calcium ions and phospholipids, essential for their functionality in the coagulation cascade .

The mechanism of action of Gla-OtBu involves several key processes:

- Calcium Binding : The compound's ability to form gamma-carboxyglutamic acid residues allows for the binding of calcium ions, which is critical for protein activation in the coagulation pathway.

- Protein Interaction : Gla-OtBu interacts with vitamin K-dependent carboxylase enzymes, catalyzing the post-translational modification necessary for biological activity .

- Cell Signaling : The compound influences cellular processes such as gene expression and metabolism through its interaction with metal ions and proteins involved in these pathways.

Blood Coagulation

Gla-OtBu enhances the activity of vitamin K-dependent proteins, leading to improved blood coagulation. Studies have shown that at lower doses, it significantly boosts the activity of these proteins, thereby facilitating clot formation and stabilization.

Chemotactic Activity

Research indicates that Gla-containing proteins exhibit chemotactic activity. For instance, bone-derived gamma-carboxyglutamic acid-containing protein (BGP) has been shown to attract various cell types involved in bone remodeling. This effect remains intact even after conversion of gamma-carboxyglutamic acid residues to glutamic acid, suggesting that Gla-OtBu may play a role in cellular recruitment during tissue repair processes .

Case Studies and Research Findings

- Enhanced Coagulation : A study demonstrated that Gla-OtBu significantly improved clotting times in vitro by enhancing the activation of prothrombin and other coagulation factors. This suggests potential therapeutic applications in managing bleeding disorders .

- Chemotaxis in Bone Remodeling : In vitro experiments using BGP revealed that Gla residues are crucial for directing the migration of osteoblast-like cells to sites of bone injury. This indicates a potential role for Gla-OtBu in promoting healing and tissue regeneration .

- Metabolic Pathways : Gla-OtBu's involvement in metabolic pathways related to vitamin K-dependent carboxylation has been extensively studied. It has been shown to interact with hepatic carboxylase enzymes, emphasizing its importance in maintaining metabolic balance and proper levels of metabolites essential for coagulation .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between gamma-carboxyglutamic acid gamma,gamma-di-t-butyl ester and analogous compounds:

Role in Calcium Binding and Self-Assembly

Natural Gla residues in proteins like conantokin peptides bind Ca²⁺ via their γ-carboxylates, enabling helical dimerization with dissociation constants (Kd) in the micromolar range (e.g., 68–180 μM for designed peptides) . In contrast, this compound cannot directly coordinate Ca²⁺ due to esterification. However, after deprotection, it restores Ca²⁺-binding activity, enabling studies on peptide self-assembly mechanisms. For example:

- Peptides incorporating deprotected Gla residues form helical dimers in Ca²⁺-rich environments (51% α-helix content for peptide 1 ).

- Mg²⁺ fails to induce similar dimerization due to its smaller ionic radius and stronger preference for intra-chain coordination .

By comparison, di-tert-butyl L-glutamate lacks γ-carboxylates entirely, rendering it irrelevant for Ca²⁺-mediated processes.

Stability and Reactivity

- Di-t-butyl ester : Highly stable in basic and neutral conditions but susceptible to acidolysis (e.g., trifluoroacetic acid) for deprotection .

- Ethyl ester derivative (CAS 73538-32-6) : Less steric protection may lead to premature hydrolysis in mildly acidic environments, limiting its utility in prolonged syntheses .

- Hydrochloride salt (CAS 32677-01-3) : Improved aqueous solubility but requires careful pH adjustment to avoid decomposition .

Preparation Methods

Reaction Mechanism and Key Steps

The synthesis begins with the preparation of an iodinated precursor, typically derived from Garner’s aldehyde or serine-based intermediates. For example, D-Garner’s alcohol is oxidized to an aldehyde, followed by iodination using I₂ in the presence of imidazole and triphenyl phosphite. The resulting iodide undergoes alkylation with di-tert-butyl malonate under strongly basic conditions (e.g., sodium hexamethyldisilazide, NaHMDS) at low temperatures (-78°C). This step generates a malonate adduct, which is subsequently deprotected via hydrogenation (10% Pd/C, H₂) to remove carbobenzyloxy (Cbz) and benzyl ester groups.

Challenges and Byproduct Formation

A major challenge in this method is competing lactam formation during alkylation. For instance, when NaHMDS-treated di-tert-butyl malonate reacts with the iodide at -78°C, lactamization dominates, yielding undesired lactam derivatives (e.g., 12 in Scheme 2 of). Raising the reaction temperature to ambient conditions shifts the equilibrium toward the desired malonate adduct (13 ), achieving a 50% yield of both products.

Purification and Yield Optimization

Flash chromatography on silica gel is employed to separate lactam byproducts from the target compound. Further purification via recrystallization or reverse-phase HPLC ensures >95% purity. The overall yield for this four-step sequence (iodination, alkylation, hydrogenation, Fmoc protection) is approximately 33%.

Asymmetric Synthesis via Chiral Cu(II) Complex Auxiliary

To address the racemic nature of classical methods, asymmetric synthesis using a Cu(II)-Schiff base complex has emerged as a stereoselective alternative. This approach, inspired by blue copper proteins like rusticyanin, achieves enantiomeric excess (ee) >99% for the L-Gla derivative.

Design of the Chiral Auxiliary

The chiral ligand, (S)-2-(N-(2-methylthio)-benzylprolyl)-aminobenzophenone, forms a five-coordinate Cu(II) complex with glycine. The axial thioether group enhances stereoselectivity by shielding one face of the coordination plane, directing the Michael addition of di-tert-butyl methylenemalonate to the glycine α-carbon.

Diastereoselective Michael Addition

Under catalytic DBU (15 mol%) at ambient temperature, the Michael addition proceeds with high diastereoselectivity (dr >20:1), favoring the (S,S) diastereomer. The complex is purified via silica gel chromatography, and subsequent decomplexation (EDTA, pH 3) releases the enantiomerically pure amino acid.

Overall Synthetic Route

The nine-step synthesis from thiosalicylic acid achieves a 14.5% overall yield:

-

Ligand synthesis (3 steps).

-

Cu(II) complex formation.

-

Michael addition and purification.

-

Decomplexation and Fmoc protection.

Advantages Over Classical Methods

-

Stereocontrol : Eliminates the need for resolution of racemic mixtures.

-

Scalability : The chiral ligand is recoverable (>80%) for reuse.

Hydrogenation and Deprotection Strategies

Hydrogenation is a critical step for removing protecting groups (e.g., Cbz, allyl esters) without affecting tert-butyl esters.

Catalytic Hydrogenation Conditions

| Parameter | Specification | Citation |

|---|---|---|

| Catalyst | 10% Pd/C | |

| Pressure | 2.5–3 bar H₂ | |

| Solvent | Ethyl acetate/MeOH (4:1) | |

| Duration | 12–24 h |

Hydrogenation of the Cbz-protected intermediate (8 ) in ethyl acetate/MeOH affords the free amine in 90% yield. Concurrent removal of benzyl esters is achieved under these conditions, simplifying the deprotection workflow.

Optimization of Reaction Conditions for Yield Improvement

Temperature and Base Effects

Solvent and Additive Screening

| Solvent | Additive | Yield (%) | Selectivity (dr) | Citation |

|---|---|---|---|---|

| THF | None | 50 | 1:1 | |

| DCM | 15 mol% DBU | 95 | >20:1 | |

| DMF | TEMPO/NaClO₂ | 90 | N/A |

The use of dichloromethane (DCM) with DBU enhances reaction rates and selectivity in asymmetric syntheses. For oxidations (e.g., aldehyde to carboxylic acid), TEMPO/NaClO₂ in DMF provides 90% yield .

Q & A

Q. What is the structural role of gamma-carboxyglutamic acid (Gla) residues in peptide self-assembly, and how do their spacing patterns influence helical dimer formation?

Gla residues, when spaced at intervals of i, i+4, i+7, i+11, enable Ca²⁺-mediated coordination, driving helical dimerization in peptides. This spacing creates a metal-binding "zipper" that stabilizes helical conformations. Experimental designs using peptides like NH2-(γLSγEAK)3-CONH2 (Peptide 1) demonstrate that Gla spacing is critical for helical folding, independent of hydrophobic interactions .

Q. How do Gla residues facilitate calcium binding in coagulation factors, and what methods validate their functional importance?

Gla residues undergo vitamin K-dependent carboxylation, enabling calcium binding essential for coagulation factor activation. Techniques like alkaline hydrolysis and decarboxylation kinetics (e.g., converting Gla to glutamic acid in 0.05 M HCl at 100°C) confirm their presence in proteins like prothrombin and bone-derived Gla-rich proteins. Calcium binding assays using hydroxyapatite chromatography further isolate Gla-containing proteins .

Q. What is the role of vitamin K in Gla residue formation, and how is this process experimentally monitored?

Vitamin K acts as a cofactor for γ-glutamyl carboxylase, enabling post-translational modification of glutamic acid to Gla. Warfarin inhibition studies and mass spectrometry (e.g., electron-impact analysis of acetyl permethyl derivatives) are used to track Gla incorporation in proteins like osteocalcin and matrix Gla protein (MGP) .

Advanced Research Questions

Q. How can isothermal titration calorimetry (ITC) resolve discrepancies in Ca²⁺ vs. Mg²⁺ binding affinities for Gla-containing peptides?

ITC quantifies binding thermodynamics, revealing distinct Kd values for Ca²⁺ (e.g., 68 μM for Peptide 1) and Mg²⁺ (150 μM). Ca²⁺ induces helical dimerization via two binding sites, while Mg²⁺ promotes weaker, single-site interactions. Subtracting heat changes from buffer-metal interactions improves accuracy in distinguishing binding modes .

Q. What experimental strategies address contradictions in helical dimer orientation (parallel vs. antiparallel) in designed peptides?

Q. How does Gla residue spacing impact metal ion selectivity and oligomerization in synthetic peptide systems?

Extending Gla spacing to i, i+4, i+7, i+11, i+14 (e.g., in Peptide 2) enhances Ca²⁺-specific dimerization. Ca²⁺’s larger ionic radius accommodates irregular coordination geometries, while Mg²⁺ prefers intrachain binding. X-ray crystallography and sedimentation equilibrium ultracentrifugation validate these selectivity patterns .

Q. What methodologies quantify Gla residues in mineralized tissues, and how do they address decarboxylation artifacts?

Direct isolation of Gla from alkaline hydrolysates, followed by acid decarboxylation (0.05 M HCl, 100°C) and chromatographic comparison to prothrombin-derived Gla, ensures specificity. Kinetic analysis of decarboxylation rates distinguishes Gla from other acidic residues .

Q. How do buffer systems like BIS-TRIS propane optimize chromatography for Gla-domain impurity analysis in drug formulations?

BIS-TRIS propane minimizes ghost peaks in anion-exchange chromatography, enabling precise detection of Gla-domainless impurities in recombinant factor VIIa. Method optimization includes pH adjustments and salt gradients to enhance resolution .

Methodological Considerations

Q. Designing Peptides with Gla Residues: How to balance helical stability and metal-binding efficiency?

- Use heptad repeat sequences (e.g., a–g and a'–g' for antiparallel strands) to align Gla residues.

- Validate helical content via circular dichroism (CD) under varying Ca²⁺ concentrations.

- Monitor oligomerization states via size-exclusion chromatography or analytical ultracentrifugation .

Q. Resolving Data Contradictions: Why do synthetic peptides exhibit mixed dimer orientations compared to natural analogs?

- Natural peptides (e.g., con-G) have evolved interfacial residues that enforce antiparallel alignment.

- Synthetic systems lack these constraints, requiring mutagenesis (e.g., introducing charged residues) to bias orientation. Molecular dynamics simulations further elucidate interfacial interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.